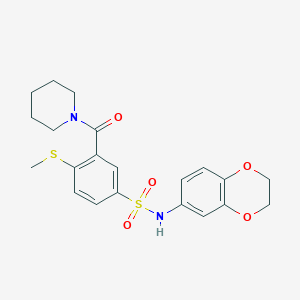

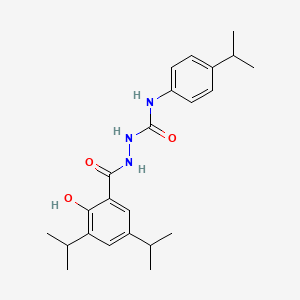

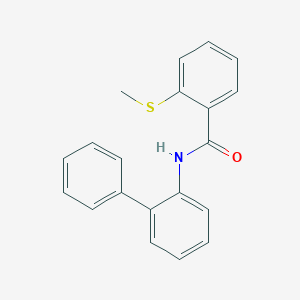

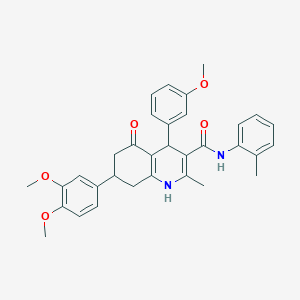

2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-isopropylphenyl)hydrazinecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 2-(2-Hydroxy-3,5-diisopropylbenzoyl)-N-(4-isopropylphenyl)hydrazinecarboxamide often involves the use of hydrazine or hydrazide analogues. Analogues of biaryl pyrazoles have been synthesized to investigate the structure−activity relationship of the aminopiperidine region, highlighting the importance of proximity and steric requirements in the synthesis process (Francisco et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For instance, the structure of N-[2-({[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]-N-methoxyhydrazinecarboxamide was determined, revealing the planarity of the hydrazinecarboxamide unit and its inclination with respect to the attached benzene ring (Kant et al., 2012).

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

The compound 2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-isopropylphenyl)hydrazinecarboxamide, due to its structural similarity to pyrazole derivatives, may find relevance in the synthesis of antimicrobial agents. For instance, the synthesis and antimicrobial evaluation of some pyrazole derivatives have shown that such compounds possess moderate to potent antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. This suggests potential applications in developing new antimicrobial compounds (Sharshira & Hamada, 2012).

Anti-Influenza Virus Activity

Another area of application is in the development of antiviral agents, particularly against the influenza A virus. Research on benzamide-based 5-aminopyrazoles and their fused heterocycles has indicated significant antiviral activities against the H5N1 strain of bird flu influenza. This highlights the potential of structurally similar compounds in antiviral research, particularly for diseases with pandemic potential (Hebishy et al., 2020).

Application in Cytotoxicity and Cancer Research

Furthermore, compounds with structural resemblance to pyrazole and pyrazoline derivatives have been studied for their cytotoxicity against cancer cell lines, such as Ehrlich Ascites Carcinoma (EAC) cells. The synthesis, characterization, and evaluation of such compounds offer insights into potential therapeutic applications in cancer treatment, suggesting a role for 2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-isopropylphenyl)hydrazinecarboxamide in oncological research (Hassan et al., 2014).

Synthesis of Antimicrobial Agents

The compound's potential utility extends to the synthesis of antimicrobial agents. Research into the synthesis of formazans from related compounds as antimicrobial agents indicates the broad applicability of such molecular frameworks in creating effective treatments against bacterial and fungal pathogens, reinforcing the significance of exploring the antimicrobial potential of 2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-isopropylphenyl)hydrazinecarboxamide (Sah et al., 2014).

Anti-Inflammatory Applications

Moreover, analogs similar in structure to 2-(2-hydroxy-3,5-diisopropylbenzoyl)-N-(4-isopropylphenyl)hydrazinecarboxamide have demonstrated potent anti-inflammatory activity, particularly in models like carrageenan-induced rat paw oedema. This highlights the compound's potential in the development of new anti-inflammatory drugs, providing a foundation for further pharmacological exploration (Rajasekaran et al., 1999).

properties

IUPAC Name |

1-[[2-hydroxy-3,5-di(propan-2-yl)benzoyl]amino]-3-(4-propan-2-ylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O3/c1-13(2)16-7-9-18(10-8-16)24-23(29)26-25-22(28)20-12-17(14(3)4)11-19(15(5)6)21(20)27/h7-15,27H,1-6H3,(H,25,28)(H2,24,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORXONVNODOHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC(=CC(=C2O)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-hydroxy-3,5-di(propan-2-yl)phenyl]carbonyl}-N-[4-(propan-2-yl)phenyl]hydrazinecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-biphenylyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4622794.png)

![4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4622803.png)

![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4622820.png)

![1-(4-fluorophenyl)-3-[(2-hydroxy-5-methylphenyl)amino]-2-propen-1-one](/img/structure/B4622840.png)

![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4622845.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4622855.png)

![3,3'-thiobis[N-(3-acetylphenyl)propanamide]](/img/structure/B4622859.png)

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxo-N-1,3,4-thiadiazol-2-yl-3-pyrrolidinecarboxamide](/img/structure/B4622861.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4622873.png)

![N-(2-chloro-3-pyridinyl)-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4622879.png)

![3-({[3-(aminocarbonyl)-5-(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622880.png)